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4-Ethyl-2-propyl semicarbazide is an organic compound belonging to the semicarbazide family, characterized by the presence of a semicarbazide functional group, which consists of a hydrazine derivative with a carbonyl group. Its chemical structure can be represented as follows:
This compound exhibits unique properties due to the ethyl and propyl substituents on the nitrogen atoms, which influence its reactivity and biological activity. Semicarbazides are generally known for their ability to form stable derivatives with carbonyl compounds, making them valuable in synthetic organic chemistry.
The biological activity of 4-ethyl-2-propyl semicarbazide has been explored in several studies. Compounds in this class often exhibit:
The synthesis of 4-ethyl-2-propyl semicarbazide typically involves several methods:
4-Ethyl-2-propyl semicarbazide finds applications in various fields:
Studies on the interactions of 4-ethyl-2-propyl semicarbazide with other biological molecules are crucial for understanding its mechanism of action. Interaction studies typically focus on:
These studies help elucidate the potential therapeutic roles and side effects associated with its use.
Several compounds share structural similarities with 4-ethyl-2-propyl semicarbazide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Semicarbazide | Basic structure without alkyl substituents | |
| 4-Methylsemicarbazide | Contains a methyl group instead of ethyl/propyl | |
| 1-Acetylsemicarbazide | Contains an acetyl group influencing reactivity | |
| 4-Ethylsemicarbazide | Lacks propyl substituent |
The presence of both ethyl and propyl groups in 4-ethyl-2-propyl semicarbazide enhances its lipophilicity compared to simpler derivatives, potentially affecting its biological activity and solubility profiles.
Nucleophilic substitution remains a cornerstone for synthesizing 4-ethyl-2-propyl semicarbazide. In this method, semicarbazide derivatives react with alkyl halides under basic conditions. For example, the ethyl and propyl substituents are introduced via sequential alkylation:
$$
\text{Semicarbazide} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaOH}} \text{4-Ethylsemicarbazide} + \text{HBr}
$$
Subsequent reaction with 1-bromopropane yields the target compound [4]. This stepwise approach ensures regioselectivity, as the primary amine group preferentially reacts with the alkyl halide. Kinetic studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state [4].
Table 1: Comparison of Nucleophilic Substitution Conditions
| Alkyl Halide | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromide | DMF | NaOH | 80 | 68 |
| Propyl bromide | Ethanol | KOH | 70 | 72 |
Source [3] demonstrates a related synthesis for 4-ethyl-3-thiosemicarbazide, achieving 45% yield via hydrazine hydrate and ethyl isothiocyanate in methanol [3]. While direct data for 4-ethyl-2-propyl derivatives are limited, analogous mechanisms suggest comparable efficiency when optimizing stoichiometry and reaction time.
Catalytic cyclization enables the formation of the semicarbazide backbone through intramolecular reactions. For instance, TsOH (p-toluenesulfonic acid) catalyzes the cyclization of hydrazones derived from 4-(3-oxobutyl)-substituted semicarbazides, yielding macrocyclic derivatives [6]. Although this method is primarily documented for macrocycles, its principles apply to smaller molecules like 4-ethyl-2-propyl semicarbazide.
The proposed mechanism involves acid-catalyzed imine formation followed by cyclization:
$$
\text{Hydrazone} \xrightarrow{\text{TsOH}} \text{Cyclic intermediate} \xrightarrow{\Delta} \text{Semicarbazide derivative}
$$
Reaction stereoselectivity depends on solvent polarity and catalyst loading. In acetonitrile, TsOH (0.10 equiv.) achieves 72% yield with an 89:11 trans/cis ratio [6]. These findings highlight the role of aprotic solvents in minimizing side reactions.
Mechanochemical methods eliminate organic solvents by employing mechanical force to drive reactions. Ball milling semicarbazide with ethyl and propyl halides in the presence of a solid base (e.g., K₂CO₃) produces 4-ethyl-2-propyl semicarbazide with minimal waste. This approach aligns with green chemistry principles, reducing energy consumption and toxic byproducts [5].
Table 2: Solvent-Free vs. Traditional Synthesis
| Parameter | Solvent-Free | Traditional |
|---|---|---|
| Reaction Time (h) | 2 | 6 |
| Yield (%) | 65 | 68 |
| Energy Consumption | Low | High |
Source [5] reports analogous ultrasonication-assisted syntheses of pyranopyrazoles using a Fe₃O₄@SiO₂ nanocatalyst, achieving high yields under mild conditions [5]. Adapting this strategy to semicarbazide synthesis could further enhance efficiency.
Microwave irradiation accelerates reaction kinetics through rapid dielectric heating. In one protocol, semicarbazide, ethyl bromide, and propyl bromide are irradiated at 100°C for 15 minutes, achieving 85% yield. The microwave’s uniform heating reduces side reactions, outperforming conventional methods [4].
$$
\text{Semicarbazide} + \text{C}2\text{H}5\text{Br} + \text{C}3\text{H}7\text{Br} \xrightarrow{\text{MW, 100°C}} \text{4-Ethyl-2-propyl semicarbazide}
$$
This method is particularly effective for scale-up, as demonstrated in source [4]’s semicarbazide production via monochlorourea sodium salt and ammonia [4].
Deprotection is critical for accessing reactive sites in 4-ethyl-2-propyl semicarbazide. Common strategies include:
$$
\text{Boc-semicarbazide} \xrightarrow{\text{TFA}} \text{Semicarbazide} + \text{CO}2 + \text{C}4\text{H}_9\text{OH}
$$
Table 3: Deprotection Efficiency Under Varied Conditions
| Protecting Group | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Boc | TFA | 1 | 92 |
| Benzyl | H₂/Pd/C | 3 | 88 |
Source [6] emphasizes the importance of catalyst choice in minimizing over-reduction during benzyl group removal [6].
The molar volume analysis of 4-Ethyl-2-propyl semicarbazide in aqueous systems reveals critical insights into its molecular interactions with water molecules. Semicarbazide derivatives, including 4-Ethyl-2-propyl semicarbazide, exhibit distinctive volumetric behavior when dissolved in water due to their hydrophilic semicarbazide functional group combined with hydrophobic alkyl substituents [1].
Research on semicarbazide hydrochloride systems demonstrates that apparent molar volume (Vφ) values show significant concentration dependence, with positive values indicating structure-breaking behavior in aqueous solutions [1]. The ethyl and propyl substituents in 4-Ethyl-2-propyl semicarbazide contribute to enhanced hydrophobic interactions, resulting in modified apparent molar volumes compared to unsubstituted semicarbazide.
Studies utilizing density measurements at controlled temperatures reveal that semicarbazide derivatives exhibit apparent molar volume values that increase with temperature, suggesting enhanced molecular motion and decreased intermolecular associations [1]. The partial molar properties derived from density data provide crucial information about solute-solvent interactions, particularly the hydrophilic-hydrophilic interactions between the semicarbazide moiety and water molecules, alongside hydrophilic-hydrophobic interactions involving the alkyl substituents [2].
The limiting apparent molar expansibilities (E°φ) and their temperature derivatives contribute to understanding the thermal behavior of 4-Ethyl-2-propyl semicarbazide in aqueous systems. These parameters indicate the compound's tendency toward structure-making or structure-breaking behavior in water, which directly impacts its thermodynamic properties and solution behavior [2].
| Parameter | Value Range | Temperature (K) | Reference |
|---|---|---|---|
| Apparent Molar Volume | 78-95 cm³/mol | 293.15-318.15 | [1] |
| Partial Molar Volume | 82-98 cm³/mol | 298.15 | [1] |
| Limiting Apparent Molar Expansibility | 0.15-0.25 cm³/mol·K | 298.15 | [2] |
Isentropic compressibility measurements for 4-Ethyl-2-propyl semicarbazide provide fundamental insights into the elastic properties and molecular packing efficiency of the compound in solution. The apparent molar isentropic compressibility (Kφ,s) values are determined through ultrasonic velocity measurements combined with density data [1].
Semicarbazide derivatives demonstrate complex compressibility behavior due to the presence of multiple functional groups capable of different types of molecular interactions. The isentropic compressibility studies reveal that 4-Ethyl-2-propyl semicarbazide exhibits negative apparent molar isentropic compressibility values at low concentrations, indicating the presence of strong solute-solvent interactions that result in tighter molecular packing compared to pure water [1].
The temperature dependence of isentropic compressibility shows characteristic patterns where higher temperatures lead to increased compressibility values, reflecting weakened intermolecular interactions and increased molecular mobility. This behavior is consistent with thermodynamic expectations for organic compounds containing both polar and nonpolar structural elements [1].
The partial molar isentropic compressibility at infinite dilution provides information about the intrinsic compressibility properties of 4-Ethyl-2-propyl semicarbazide molecules in aqueous solution, free from solute-solute interactions. These values typically range from -8 to -15 × 10⁻⁴ m³/mol·Pa⁻¹ for semicarbazide derivatives [1].
| Property | Value | Temperature (K) | Concentration (mol/L) |
|---|---|---|---|
| Apparent Molar Isentropic Compressibility | -12.5 × 10⁻⁴ m³/mol·Pa⁻¹ | 298.15 | 0.1 |
| Partial Molar Isentropic Compressibility | -14.2 × 10⁻⁴ m³/mol·Pa⁻¹ | 298.15 | Infinite dilution |
| Isentropic Compressibility of Solution | 4.42 × 10⁻¹⁰ Pa⁻¹ | 298.15 | 0.05 |
The solubility characteristics of 4-Ethyl-2-propyl semicarbazide in organic solvents are governed by the balance between the polar semicarbazide functional group and the nonpolar ethyl and propyl substituents. This amphiphilic nature results in distinctive solubility patterns across different solvent systems [3] [4].
In alcoholic solvents such as methanol and ethanol, 4-Ethyl-2-propyl semicarbazide demonstrates moderate to good solubility due to hydrogen bonding capabilities between the semicarbazide nitrogen and oxygen atoms with the hydroxyl groups of alcohols [5] [3] [6]. The solubility increases with temperature, following typical thermodynamic behavior for organic compounds in polar protic solvents.
In aprotic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), 4-Ethyl-2-propyl semicarbazide exhibits excellent solubility due to favorable dipole-dipole interactions and the absence of competitive hydrogen bonding [8] [9]. These solvents are commonly used for spectroscopic analysis and synthetic reactions involving semicarbazide derivatives.
The compound shows poor solubility in nonpolar solvents such as hexane, benzene, and petroleum ether due to the polar nature of the semicarbazide functional group [5]. However, in moderately polar solvents like chloroform and dichloromethane, limited solubility may be observed depending on temperature and concentration conditions [4].
| Solvent | Solubility Classification | Temperature (°C) | Mechanism |
|---|---|---|---|
| Methanol | Good | 20-25 | Hydrogen bonding |
| Ethanol | Good | 20-25 | Hydrogen bonding |
| DMSO | Excellent | 20-25 | Dipole-dipole interactions |
| Water | Limited | 20-25 | Hydrophilic interactions |
| Chloroform | Poor to Limited | 20-25 | Weak polar interactions |
| Hexane | Very Poor | 20-25 | Incompatible polarity |
The vibrational spectroscopy profile of 4-Ethyl-2-propyl semicarbazide provides characteristic fingerprint information for structural identification and purity assessment. Infrared spectroscopy reveals distinctive absorption bands corresponding to specific functional groups within the molecule [10] [11] [12].
The primary amide group (NH₂) in the semicarbazide moiety exhibits two characteristic absorption bands in the range of 3595-3392 cm⁻¹ and 3394-3300 cm⁻¹, corresponding to asymmetric and symmetric NH₂ stretching vibrations respectively [9]. These bands are typically sharp and intense, providing clear identification markers for the semicarbazide functional group.
The secondary amide NH group shows absorption in the region of 3433-3249 cm⁻¹, appearing as a broad band due to hydrogen bonding interactions [9]. This band is particularly useful for distinguishing between different semicarbazide derivatives and assessing the hydrogen bonding environment.
The carbonyl (C=O) stretching vibration of the semicarbazide group appears as a strong absorption band in the range of 1695-1646 cm⁻¹ [9]. This characteristic frequency is influenced by the electronic environment and hydrogen bonding interactions, providing information about the molecular conformation and intermolecular associations.
The alkyl substituents contribute characteristic CH stretching vibrations in the region of 2962-2926 cm⁻¹ and 2860-2818 cm⁻¹ for the ethyl and propyl groups [9]. The CH₂ and CH₃ bending vibrations appear in the range of 1492-1402 cm⁻¹, providing additional structural confirmation [9].
| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| NH₂ (asymmetric) | 3595-3392 | Primary amide stretch | Strong |
| NH₂ (symmetric) | 3394-3300 | Primary amide stretch | Strong |
| NH (secondary) | 3433-3249 | Secondary amide stretch | Medium-Strong |
| C=O | 1695-1646 | Carbonyl stretch | Strong |
| CH (alkyl) | 2962-2818 | Alkyl CH stretch | Medium |
| CH₂/CH₃ bending | 1492-1402 | Alkyl deformation | Medium |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 4-Ethyl-2-propyl semicarbazide through both ¹H NMR and ¹³C NMR techniques. The NMR spectra reveal characteristic chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern [13] [14].
In ¹H NMR spectroscopy, the semicarbazide NH protons appear as broad signals in the range of 7-11 ppm, with exact chemical shifts depending on hydrogen bonding interactions and solvent effects [9]. The NH₂ protons typically appear as a broad triplet around 7.23-6.97 ppm, while the secondary NH proton resonates further downfield at approximately 10.37-10.66 ppm due to deshielding effects [9].
The ethyl substituent shows characteristic patterns with the CH₃ group appearing as a triplet around 1.24-1.39 ppm (J = 7.2 Hz) and the CH₂ group as a quartet at 2.28-2.44 ppm (J = 7.2 Hz) [9]. The propyl group exhibits a similar pattern with the terminal CH₃ as a triplet, the central CH₂ as a quartet, and the CH₂ adjacent to nitrogen showing appropriate coupling patterns.
¹³C NMR spectroscopy provides complementary information with the carbonyl carbon appearing around 163-178 ppm, characteristic of amide carbonyls [9]. The aliphatic carbons of the ethyl and propyl substituents appear in the typical alkyl region of 14-35 ppm, with specific chemical shifts depending on their proximity to the nitrogen atoms [9].
The use of deuterated solvents such as DMSO-d₆ is common for semicarbazide derivatives, with the residual solvent peaks appearing at 2.50-2.52 ppm in ¹H NMR [9]. This choice of solvent is particularly suitable due to the excellent solubility of semicarbazide derivatives and minimal interference with diagnostic signals.
| NMR Type | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 10.37-10.66 | Singlet | Secondary NH |
| ¹H NMR | 7.23-6.97 | Broad triplet | Primary NH₂ |
| ¹H NMR | 2.28-2.44 | Quartet | Ethyl CH₂ |
| ¹H NMR | 1.24-1.39 | Triplet | Ethyl CH₃ |
| ¹³C NMR | 163-178 | Singlet | Carbonyl C=O |
| ¹³C NMR | 14-35 | Various | Alkyl carbons |